Cas no 40718-14-7 (3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine)

40718-14-7 structure
Produktname:3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine
CAS-Nr.:40718-14-7
MF:C13H9ClF3NO
MW:287.66487288475
MDL:MFCD08699378
CID:1512736
PubChem ID:19626984
3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 3-chloro-4-[3-(trifluoromethyl)phenoxy]aniline
- 3-CHLORO-4-[1,1,2-TRIFLUORO-2-(TRIFLUOROMETHOXY)ETHOXY]BENZENAMINE
- 3-chloro-4-[ 1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy] aniline
- 3-chloro-4-(1,1,2-trifluoro-2-trifluoromethoxyethoxy)-aniline
- KB-181583
- 3-chloro-4-(3-trifluoromethyl-phenoxy)-aniline
- I14-42075
- CTK8G6337
- 3-chloro-4-(3-(trifluoromethyl)phenoxy)aniline
- Novaluron Intermediate
- BENZENAMINE, 3-CHLORO-4-[3-(TRIFLUOROMETHYL)PHENOXY]-
- 3-Chloro-4-(3-trifluoromethyl-phenoxy)-phenylamine
- WTPFYPUXUHYGIP-UHFFFAOYSA-N
- STK351404
- 3-chloro-4-(3-trifluoromethylphenoxy)-aniline
- Benzenamine,3-chloro-4-[3-(trifluoromethyl)phenoxy]-
- SCHEMBL2747848
- DTXSID401228453
- 3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine
- A1-04816
- DB-356935
- 40718-14-7
- 3-Chloro-4-(3-trifluoromethylphenoxy)phenylamine
- CS-M1567
- CS-14371
- AKOS000318168
- 3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine
-
- MDL: MFCD08699378
- Inchi: 1S/C13H9ClF3NO/c14-11-7-9(18)4-5-12(11)19-10-3-1-2-8(6-10)13(15,16)17/h1-7H,18H2
- InChI-Schlüssel: WTPFYPUXUHYGIP-UHFFFAOYSA-N
- Lächelt: ClC1C([H])=C(C([H])=C([H])C=1OC1=C([H])C([H])=C([H])C(C(F)(F)F)=C1[H])N([H])[H]
Berechnete Eigenschaften
- Genaue Masse: 287.0324761g/mol
- Monoisotopenmasse: 287.0324761g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 19
- Anzahl drehbarer Bindungen: 2
- Komplexität: 300
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 35.2
- XLogP3: 4.3
3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059063-100mg |
3-Chloro-4-(3-trifluoromethyl-phenoxy)-phenylamine |
40718-14-7 | 98% | 100mg |
¥964.00 | 2024-05-14 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B25195-500mg |
3-Chloro-4-(3-trifluoromethyl-phenoxy)-phenylamine |
40718-14-7 | 98% | 500mg |
¥4222.0 | 2022-04-28 | |
TRC | C140480-10mg |
3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine |
40718-14-7 | 10mg |
$ 65.00 | 2022-06-06 | ||
A2B Chem LLC | AF67970-500mg |
BenzenaMine, 3-chloro-4-[3-(trifluoroMethyl)phenoxy]- |
40718-14-7 | 95+% | 500mg |
$460.00 | 2024-04-20 | |
Aaron | AR00C73I-250mg |
BenzenaMine, 3-chloro-4-[3-(trifluoroMethyl)phenoxy]- |
40718-14-7 | 98% | 250mg |
$217.00 | 2023-12-14 | |
eNovation Chemicals LLC | D765147-100mg |
BenzenaMine, 3-chloro-4-[3-(trifluoroMethyl)phenoxy]- |
40718-14-7 | 95+% | 100mg |
$195 | 2025-02-25 | |
eNovation Chemicals LLC | D765147-100mg |
BenzenaMine, 3-chloro-4-[3-(trifluoroMethyl)phenoxy]- |
40718-14-7 | 95+% | 100mg |
$195 | 2025-02-21 | |
TRC | C140480-5mg |
3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine |
40718-14-7 | 5mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1059063-250mg |
3-Chloro-4-(3-trifluoromethyl-phenoxy)-phenylamine |
40718-14-7 | 98% | 250mg |
¥1607.00 | 2024-05-14 | |
TRC | C140480-50mg |
3-Chloro-4-[3-(trifluoromethyl)phenoxy]benzenamine |
40718-14-7 | 50mg |
$ 115.00 | 2022-06-06 |
3-Chloro-4-3-(trifluoromethyl)phenoxybenzenamine Verwandte Literatur
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1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039
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Chilakapati Madhu,Bappaditya Roy,Pandeeswar Makam,Thimmaiah Govindaraju Chem. Commun., 2018,54, 2280-2283
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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